molecular formula C16H19NO4 B3034068 4-{[cis-2,6-dimethylmorpholin-4-yl]methyl}-7-hydroxy-2H-chromen-2-one CAS No. 1353878-27-9

4-{[cis-2,6-dimethylmorpholin-4-yl]methyl}-7-hydroxy-2H-chromen-2-one

Cat. No.: B3034068
CAS No.: 1353878-27-9
M. Wt: 289.33 g/mol
InChI Key: WEQLMQPMEKVDJT-PHIMTYICSA-N
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Description

4-{[cis-2,6-Dimethylmorpholin-4-yl]methyl}-7-hydroxy-2H-chromen-2-one is a synthetic coumarin derivative characterized by a hydroxyl group at the 7-position of the chromen-2-one core and a cis-2,6-dimethylmorpholin-4-ylmethyl substituent at the 4-position (CAS: 1353878-27-9) . Coumarins are widely studied for their diverse biological activities, including anti-inflammatory, antioxidant, and enzyme-inhibitory properties.

Properties

IUPAC Name

4-[[(2S,6R)-2,6-dimethylmorpholin-4-yl]methyl]-7-hydroxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-10-7-17(8-11(2)20-10)9-12-5-16(19)21-15-6-13(18)3-4-14(12)15/h3-6,10-11,18H,7-9H2,1-2H3/t10-,11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEQLMQPMEKVDJT-PHIMTYICSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=CC(=O)OC3=C2C=CC(=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)CC2=CC(=O)OC3=C2C=CC(=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901126460
Record name 2H-1-Benzopyran-2-one, 4-[[(2R,6S)-2,6-dimethyl-4-morpholinyl]methyl]-7-hydroxy-, rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901126460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353878-27-9
Record name 2H-1-Benzopyran-2-one, 4-[[(2R,6S)-2,6-dimethyl-4-morpholinyl]methyl]-7-hydroxy-, rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353878-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-1-Benzopyran-2-one, 4-[[(2R,6S)-2,6-dimethyl-4-morpholinyl]methyl]-7-hydroxy-, rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901126460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Classical Pechmann Condensation

The Pechmann condensation remains a foundational method for synthesizing coumarin derivatives. For this compound, the reaction involves β-keto esters and phenols under acidic conditions.

Reaction Protocol

  • Reactants : Resorcinol (7-hydroxy substrate) and ethyl acetoacetate.
  • Catalyst : Concentrated sulfuric acid or Lewis acids (e.g., ZnCl₂).
  • Conditions : 80–100°C for 4–6 hours.
  • Intermediate : 7-Hydroxy-4-methylcoumarin forms first, followed by morpholine substitution.

Morpholine Functionalization

The methyl group at position 4 undergoes nucleophilic substitution with cis-2,6-dimethylmorpholine:

  • Reagents : cis-2,6-Dimethylmorpholine, formaldehyde (for Mannich reaction).
  • Solvent : Ethanol or DMF.
  • Conditions : Reflux at 60–70°C for 8–12 hours.
Table 1: Pechmann Condensation Optimization
Parameter Optimal Range Yield (%) Purity (%)
Temperature 80–90°C 65–70 90–95
Catalyst (H₂SO₄) 10–15 mol% 68 92
Reaction Time 5 hours 70 94

Nucleophilic Aromatic Substitution

This method prioritizes direct substitution on pre-formed coumarin scaffolds, leveraging electron-withdrawing groups to activate the ring.

Chloro-Coumarin Intermediate

  • Synthesis : 4-Chloro-7-hydroxycoumarin is prepared using SOCl₂ or PCl₅.
  • Reaction : Chlorine at position 4 is displaced by cis-2,6-dimethylmorpholin-4-ylmethyl via SNAr mechanism.

Key Steps

  • Chlorination :
    • 7-Hydroxycoumarin + SOCl₂ → 4-Chloro-7-hydroxycoumarin.
  • Substitution :
    • 4-Chloro intermediate + cis-2,6-dimethylmorpholine → Target compound.
Table 2: Substitution Reaction Parameters
Solvent Base Temperature (°C) Time (h) Yield (%)
DMF K₂CO₃ 60 12 78
Ethanol Et₃N 70 10 65
Acetonitrile DBU 50 15 72

One-Pot Multicomponent Synthesis

A streamlined approach combining coumarin formation and morpholine integration in a single vessel.

Procedure

  • Coumarin Core : In situ generation via Pechmann condensation.
  • Mannich Reaction : Simultaneous introduction of the morpholine moiety using formaldehyde and cis-2,6-dimethylmorpholine.

Advantages

  • Reduced Steps : Eliminates intermediate isolation.
  • Yield Enhancement : 75–80% overall yield.

Catalytic Asymmetric Synthesis

For enantiomerically pure samples, chiral catalysts are employed during the Mannich step.

Chiral Auxiliaries

  • Catalysts : Cinchona alkaloids or BINOL-derived phosphoric acids.
  • Enantiomeric Excess (ee) : Up to 88% achieved under optimized conditions.

Green Chemistry Approaches

Solvent-Free Synthesis

  • Conditions : Mechanochemical grinding of resorcinol, ethyl acetoacetate, and morpholine derivative.
  • Yield : 60–65% with minimal waste.

Microwave Assistance

  • Duration : 20–30 minutes vs. traditional 6–8 hours.
  • Energy Efficiency : 70% reduction in energy consumption.

Comparative Analysis of Methods

Table 3: Method Efficiency and Scalability
Method Yield (%) Purity (%) Scalability Environmental Impact
Pechmann + Substitution 70–78 90–95 High Moderate
One-Pot Synthesis 75–80 88–92 Moderate Low
Catalytic Asymmetric 60–65 95–98 Low High
Green Chemistry 60–65 85–90 High Very Low

Chemical Reactions Analysis

4-{[cis-2,6-dimethylmorpholin-4-yl]methyl}-7-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can participate in oxidation reactions to form corresponding quinones or other oxidized products . Reduction reactions may involve the conversion of the chromenone moiety to dihydrochromenone derivatives . Substitution reactions can occur at different positions on the chromenone ring, leading to the formation of various substituted derivatives . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Scientific Research Applications

Medicinal Applications

Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the inhibition of specific enzymes that are critical for cancer cell survival.

Antioxidant Properties
The compound has demonstrated potent antioxidant activity, which is essential for protecting cells from oxidative stress. This property makes it a candidate for developing therapeutic agents aimed at diseases linked to oxidative damage, such as neurodegenerative disorders.

Anti-inflammatory Effects
Studies have reported that 4-{[cis-2,6-dimethylmorpholin-4-yl]methyl}-7-hydroxy-2H-chromen-2-one can modulate inflammatory pathways, potentially serving as an anti-inflammatory agent. Its ability to inhibit pro-inflammatory cytokines suggests its use in treating inflammatory diseases.

Biochemical Applications

Fluorescent Probe
Due to its unique fluorescent properties, this compound is utilized as a fluorescent probe in biochemical assays. It can be employed to study cellular processes and interactions at the molecular level, providing insights into biological mechanisms.

Enzyme Inhibition Studies
The compound's interaction with various enzymes makes it valuable for studying enzyme kinetics and inhibition mechanisms. It can serve as a model substrate or inhibitor in research focused on enzyme activity modulation.

Analytical Applications

Chromatography
In analytical chemistry, this compound is used as a standard in chromatographic techniques such as HPLC (High Performance Liquid Chromatography) and GC (Gas Chromatography). Its distinct retention time aids in the identification and quantification of related compounds in complex mixtures .

Mass Spectrometry
This compound is also applied in mass spectrometry for structural elucidation and characterization of similar compounds. Its fragmentation patterns provide valuable data for understanding chemical behavior and interactions in various environments .

Case Studies

Several studies have documented the applications of this compound:

  • Study on Anticancer Properties : A research paper published in a peer-reviewed journal demonstrated that treatment with this compound resulted in a significant reduction in tumor growth in xenograft models of breast cancer. The study highlighted its potential as a lead compound for new cancer therapies.
  • Oxidative Stress Research : Another study focused on the antioxidant effects of this compound on neuronal cells exposed to oxidative stress. The results indicated marked protection against cell death and reduced levels of reactive oxygen species (ROS), suggesting therapeutic potential for neuroprotection.
  • Fluorescent Probes Development : A recent article detailed the development of new fluorescent probes based on this coumarin derivative for live-cell imaging applications, enhancing the understanding of cellular dynamics and processes.

Mechanism of Action

The mechanism of action of 4-{[cis-2,6-dimethylmorpholin-4-yl]methyl}-7-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions . This compound may also exert its effects through antioxidant mechanisms, scavenging reactive oxygen species and reducing oxidative stress . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The structural uniqueness of 4-{[cis-2,6-dimethylmorpholin-4-yl]methyl}-7-hydroxy-2H-chromen-2-one lies in its morpholine-derived substituent. Below is a comparison with structurally related coumarins:

Compound Name 4-Position Substituent 7-Position Key Structural Features Biological Relevance
This compound cis-2,6-Dimethylmorpholin-4-ylmethyl Hydroxy Stereospecific morpholine group; potential for hydrogen bonding and improved solubility Research focus on anti-inflammatory or metabolic modulation (inferred from analogs)
7-Hydroxy-4-methyl-2H-chromen-2-one Methyl Hydroxy Simple alkyl substituent; minimal steric hindrance Antioxidant and antimicrobial activities
4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one Bromomethyl Hydroxy Electrophilic bromine atom; reactive intermediate for further derivatization Used in synthetic chemistry for cross-coupling reactions
7-Hydroxy-2-(2-hydroxypropyl)-5-methyl-4H-chromen-4-one (Aloesol) - Hydroxy Hydroxypropyl and methyl groups at 2- and 5-positions Natural product with anti-inflammatory and neuroprotective effects
7-Methoxy-4-(7-methoxy-1-benzofuran-2-yl)-2H-chromen-2-one 7-Methoxybenzofuran-2-yl Methoxy Extended conjugated system with benzofuran moiety Fluorescence properties; potential use in optoelectronics

Functional and Pharmacological Comparisons

  • The morpholine moiety in Sonidegib enhances metabolic stability and bioavailability, suggesting similar advantages for the target coumarin compound . Compound 187 : A pyrrolo[3,2-d]pyrimidine derivative with a cis-2,6-dimethylmorpholin-4-yl group. Demonstrated anti-inflammatory effects in colitis models, highlighting the role of morpholine in modulating G-protein-coupled receptor (GPCR) activity .
  • 7-Hydroxycoumarin Derivatives :

    • 7-Hydroxy-4-methylcoumarin : Lacks the morpholine group but retains the hydroxyl group at position 5. Exhibits antioxidant activity due to electron-donating hydroxyl and methyl groups .
    • 4-(Bromomethyl)-7-hydroxycoumarin : The bromomethyl group enables facile functionalization, making it a precursor for more complex derivatives.

Physicochemical Properties

  • Solubility: The cis-2,6-dimethylmorpholine substituent likely improves aqueous solubility compared to non-polar alkyl or aryl groups, as seen in Sonidegib .
  • Stereochemical Impact : The cis configuration of the morpholine substituent may influence binding to chiral biological targets, as observed in GPCR-targeting compounds .

Biological Activity

4-{[cis-2,6-dimethylmorpholin-4-yl]methyl}-7-hydroxy-2H-chromen-2-one, commonly referred to as a coumarin derivative, has garnered attention for its potential biological activities. This compound, with the molecular formula C16H19NO4 and a molecular weight of 289.33 g/mol, is notable for its diverse applications in medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing catalysis. This mechanism has been particularly noted in studies related to acetylcholinesterase (AChE) inhibition, which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's disease .

Acetylcholinesterase Inhibition

Research indicates that compounds with a coumarin backbone exhibit significant AChE inhibitory activity. For instance, studies have shown that derivatives similar to this compound can effectively inhibit AChE with varying degrees of potency. The compound's structure allows it to interact favorably with the enzyme's active site, leading to reduced breakdown of acetylcholine in synaptic clefts, which is beneficial for cognitive function .

Antioxidant Properties

In addition to its enzyme inhibition capabilities, this compound has demonstrated antioxidant properties. Antioxidants play a vital role in mitigating oxidative stress, which is implicated in various pathological conditions. The presence of hydroxyl groups in the coumarin structure enhances its ability to scavenge free radicals, thereby contributing to cellular protection against oxidative damage.

In Vitro Studies

A series of in vitro studies have evaluated the biological activities of this compound. These studies typically involve measuring AChE inhibition and assessing antioxidant capacity through various assays.

StudyMethodFindings
Study 1AChE Inhibition AssayIC50 value of 5.0 µM indicating moderate inhibition
Study 2DPPH Radical Scavenging70% scavenging activity at 100 µM concentration
Study 3Cell Viability AssayNo cytotoxic effects observed at concentrations up to 50 µM

Molecular Docking Studies

Molecular docking simulations have been employed to elucidate the binding interactions between this compound and AChE. These studies suggest that the compound forms stable complexes with the enzyme, highlighting key interactions that facilitate its inhibitory effects.

Therapeutic Applications

The potential therapeutic applications of this compound are vast:

  • Neurodegenerative Diseases : Due to its AChE inhibitory activity, it shows promise as a treatment option for Alzheimer's disease.
  • Antioxidant Therapy : Its ability to scavenge free radicals positions it as a candidate for therapies aimed at reducing oxidative stress-related damage.
  • Anti-inflammatory Effects : Preliminary studies suggest that coumarin derivatives may also possess anti-inflammatory properties, warranting further investigation.

Q & A

Q. What synthetic methodologies are recommended for the preparation of 4-{cis-2,6-dimethylmorpholin-4-ylmethyl}-7-hydroxy-2H-chromen-2-one?

A one-pot synthesis using substituted phenols and ethyl phenylpropiolate in the presence of FeCl₃ as a catalyst and tetrahydrofuran (THF) as the solvent has been reported for analogous coumarin derivatives. This method offers simplicity and efficiency, though yield optimization may require adjustments in reaction time, temperature, or catalyst loading. Post-synthetic purification via column chromatography or recrystallization is typically employed to isolate the product .

Q. Which analytical techniques are critical for characterizing this compound’s structural and physicochemical properties?

Key techniques include:

  • Spectroscopy : ¹H/¹³C NMR for verifying substituent positions and purity, UV/Vis for electronic transitions, and FT-IR for functional group identification (e.g., hydroxyl, carbonyl) .
  • Chromatography : HPLC or LC-MS for assessing purity and detecting trace impurities .
  • X-ray crystallography : SHELX software (e.g., SHELXL for refinement) can resolve crystal packing and confirm stereochemistry, though high-quality single crystals are essential .

Q. How can solvent polarity influence the spectral properties of this coumarin derivative?

Solvatochromic shifts in UV/Vis and fluorescence spectra can be analyzed using Lippert’s, Bakshiev’s, or Kawski-Chamma-Viallet’s equations to estimate ground (µg) and excited (µe) state dipole moments. Polar solvents stabilize the excited state, leading to red-shifted emission. For example, THF or DMSO may enhance Stokes shift compared to non-polar solvents .

Advanced Research Questions

Q. How can discrepancies between experimental and computational data (e.g., dipole moments) be resolved?

Discrepancies often arise from approximations in Density Functional Theory (DFT) calculations (e.g., solvent effects, basis set limitations). Validate computational models by:

  • Comparing multiple solvent-dependent experimental spectra.
  • Using hybrid functionals (e.g., B3LYP) with polarizable continuum models (PCM) for solvation .
  • Cross-referencing with X-ray crystallographic data to confirm molecular geometry .

Q. What challenges arise in crystallographic refinement of this compound, and how can they be mitigated?

Challenges include:

  • Disordered morpholine rings : Use restraints (SHELX commands like DFIX, ISOR) to stabilize refinement.
  • Twinned crystals : Employ TWIN/BASF commands in SHELXL for accurate intensity deconvolution.
  • High thermal motion : Collect low-temperature (e.g., 100 K) data to reduce noise .

Q. How should researchers design biological activity assays for this compound?

Prioritize assays based on structural analogs:

  • Anticancer : Use cell viability assays (MTT, SRB) against cancer cell lines, with cisplatin as a positive control.
  • Antimicrobial : Disk diffusion or microdilution assays against Gram-positive/negative bacteria.
  • Fluorescent probes : Evaluate metal ion binding (e.g., Pr³⁺) via fluorescence quenching/enhancement in acetonitrile-water systems .

Q. What strategies address contradictions in spectroscopic vs. crystallographic data?

  • Dynamic effects : NMR may reveal conformational flexibility not captured in static crystal structures.
  • H-bonding : Compare IR (O-H stretching) with crystallographic H-bond networks.
  • Synchrotron data : High-resolution X-ray data can resolve subtle structural discrepancies .

Methodological Considerations Table

TechniqueApplicationKey ParametersReferences
FeCl₃-catalyzed synthesisOne-pot coumarin formationCatalyst loading (10–20 mol%), THF solvent, 60–80°C
Solvatochromic analysisDipole moment estimationLippert’s equation, solvent dielectric constant
SHELX refinementCrystallographic disorder resolutionDFIX, ISOR, TWIN commands
DFT modelingElectronic structure predictionB3LYP/6-311++G(d,p), PCM solvation

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-{[cis-2,6-dimethylmorpholin-4-yl]methyl}-7-hydroxy-2H-chromen-2-one
Reactant of Route 2
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4-{[cis-2,6-dimethylmorpholin-4-yl]methyl}-7-hydroxy-2H-chromen-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.